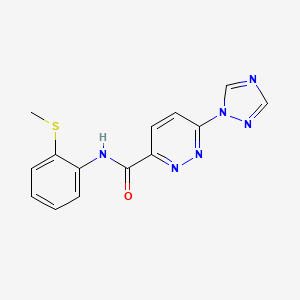

N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a 1,2,4-triazole substituent and a methylthio-phenyl carboxamide group. The methylthio group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c1-22-12-5-3-2-4-10(12)17-14(21)11-6-7-13(19-18-11)20-9-15-8-16-20/h2-9H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNZMPGCECKMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azide and alkyne precursors.

Attachment of the Methylthio Phenyl Group: This step involves a nucleophilic substitution reaction where the methylthio phenyl group is attached to the pyridazine core.

Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced triazole or pyridazine derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridazine core linked to a triazole moiety, which is known for its diverse biological activities. The presence of the methylthio group enhances lipophilicity, potentially improving bioavailability. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine scaffolds. For instance:

- Mechanism of Action : Compounds similar to N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibit mechanisms such as inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

-

Case Studies :

- A derivative with a similar structure demonstrated significant cytotoxicity against MCF7 (breast cancer) cells with an IC50 value of 0.46 µM, indicating potent anticancer activity .

- Another study reported that triazole derivatives showed promising results against lung cancer cell lines with IC50 values ranging from 0.39 µM to 2.12 µM .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy:

- Inhibition of COX Enzymes : Research indicates that triazole-containing compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, a related compound exhibited an IC50 of 0.011 µM against COX-II, surpassing traditional NSAIDs .

- Clinical Relevance : The anti-inflammatory effects have been linked to reduced symptoms in conditions such as rheumatoid arthritis and osteoarthritis, where inflammation plays a central role.

Data Tables

To provide a clearer overview of the pharmacological activities associated with this compound and similar compounds, the following tables summarize key findings from recent studies.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF7 | 0.46 | Anticancer |

| Compound B | HCT116 | 0.39 | Anticancer |

| Compound C | COX-II | 0.011 | Anti-inflammatory |

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Key Observations :

- Pyridazine vs. However, quinazoline’s fused benzene ring may enhance DNA intercalation, while pyridazine’s nitrogen positioning could favor different target binding.

- Substituent Effects : The methylthio group in the target compound contrasts with the methoxy or halogenated groups in patent analogs (e.g., ), which may alter solubility and metabolic stability. Methylthio’s higher lipophilicity could enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Crystallinity : The patent compound in emphasizes crystalline forms to enhance bioavailability—a strategy applicable to the target compound if solubility issues arise.

Biological Activity

N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structure, which includes a pyridazine core and a 1,2,4-triazole ring, suggests diverse biological activities including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Pyridazine Ring : Known for its role in various biologically active compounds.

- Triazole Moiety : Frequently found in antifungal agents and known for its ability to form stable coordination complexes with metals.

- Methylthio Group : This functional group may enhance the compound's interaction with biological targets.

Antifungal Activity

Research indicates that compounds containing triazole rings are often effective against fungal infections. The potential antifungal activity of this compound can be evaluated by testing against various fungal strains. Preliminary studies suggest that this compound could be a lead candidate in drug discovery efforts aimed at developing new antifungal agents .

Anticancer Properties

The anticancer potential of triazole derivatives has been documented extensively. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular:

- MCF7 (breast cancer) : Compounds with similar structures have demonstrated growth inhibition with IC50 values in the micromolar range.

- NCI-H460 (lung cancer) : Similar triazole derivatives have shown promising results with IC50 values indicating effective cytotoxicity .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | NCI-H460 | 12.50 |

Antibacterial Activity

The antibacterial properties of triazole-containing compounds are also noteworthy. Studies have indicated that modifications to the triazole ring can enhance antibacterial efficacy. The presence of the methylthio group may further improve interactions with bacterial targets, suggesting that this compound could exhibit significant antibacterial activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of similar compounds. For instance:

- Synthesis and Evaluation : A study synthesized several triazole derivatives and assessed their activity against multiple cancer cell lines. Some derivatives exhibited IC50 values as low as 0.95 nM against specific cell lines .

- Molecular Modeling : Research involving molecular docking studies has provided insights into how this compound interacts with target proteins involved in cancer proliferation and fungal growth .

Q & A

Q. What are the standard protocols for synthesizing N-(2-(methylthio)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with coupling the pyridazine core with the triazole moiety, followed by introduction of the methylthiophenyl group via amidation. Key steps include:

- Controlled reaction conditions : Temperature (60–80°C) and solvent choice (e.g., DMF or acetonitrile) to minimize side reactions .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Final purity (>95%) is confirmed via HPLC .

- Characterization : ¹H/¹³C NMR (e.g., pyridazine protons at δ 8.2–8.5 ppm, aromatic protons at δ 7.3–7.7 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : Assigns proton environments (e.g., distinguishing triazole protons at δ 8.9–9.2 ppm from pyridazine signals) and confirms regiochemistry .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ions ([M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Solubility : Moderately soluble in DMSO and DMF but poorly soluble in aqueous buffers. Stock solutions in DMSO (10 mM) are stable at -20°C for 6 months .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; neutral pH (6–8) and inert atmospheres (N₂) are recommended during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Catalyst screening : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts may enhance regioselectivity during triazole-pyridazine fusion .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Real-time monitoring : Use of in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what methods validate these effects?

- SAR studies : Compare analogs (e.g., replacing methylthio with methoxy groups) via enzyme inhibition assays (IC₅₀ values) or cellular viability tests. For example:

| Modification | Target Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| -SCH₃ (parent) | 0.8 µM | 15.2 |

| -OCH₃ | 2.3 µM | 8.7 |

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase domains .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Batch-to-batch analysis : Compare purity (>98% via HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) .

- Meta-analysis : Pool data from structural analogs (e.g., triazolopyridazines) to identify trends in activity-stability relationships .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (GROMACS) to assess target-ligand interactions .

- QSAR models : Train models using descriptors (e.g., logP, polar surface area) to forecast pharmacokinetic properties .

- Free energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (Schrödinger Suite) .

Methodological Guidelines

- Contradiction analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .

- Synthetic troubleshooting : If yields drop below 40%, check for moisture-sensitive intermediates (use molecular sieves) or optimize stoichiometry (1.2:1 molar ratio for amide coupling) .

- Biological assay design : Include positive controls (e.g., staurosporine for kinase assays) and triplicate replicates to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.